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Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate Documentation Hub

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  • Product: Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
  • CAS: 1083181-28-5

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Application of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The following technical guide is structured as an operational monograph for drug discovery teams. It prioritizes actionable data, experimental rigor, and the strategic application of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an operational monograph for drug discovery teams. It prioritizes actionable data, experimental rigor, and the strategic application of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (hereafter referred to as 5-Cl-7-Azaindole Ester ).

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the indole and purine rings.[1][2] Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate represents a critical intermediate for the development of Type I and Type II kinase inhibitors (e.g., JAK, FGFR, c-Met).

The presence of the 5-chloro substituent modulates metabolic stability and lipophilicity, while the 2-carboxylate ester serves as a versatile handle for heterocycle formation or amide coupling. This guide details the physicochemical boundaries, handling protocols, and synthetic utility of this compound to ensure reproducibility in hit-to-lead optimization.

Chemical Identity & Structural Analysis[3][4][5][6]

The compound features a fused pyridine-pyrrole system.[1][3] The nitrogen at position 7 (N7) provides a hydrogen bond acceptor site, while the pyrrole nitrogen (N1) acts as a donor, mimicking the adenine hinge-binding motif found in ATP.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Common Name 5-Chloro-7-azaindole-2-carboxylic acid ethyl ester
CAS Number 1083181-28-5
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Key Substituents 5-Cl (Electron-withdrawing/Lipophilic), 2-COOEt (Electrophilic)
Electronic Profile
  • Acidity (N1-H): The electron-withdrawing nature of the 2-ester and 5-chloro group increases the acidity of the pyrrole NH compared to unsubstituted 7-azaindole (pKa ~10.75). We estimate the pKa of this derivative to be ~9.5–10.0 , making it readily deprotonated by weak bases (e.g., K₂CO₃) for alkylation.

  • Basicity (N7): The pyridine nitrogen is weakly basic. While 7-azaindole has a pKa ~3.7 (conjugate acid), the 5-Cl and 2-ester groups significantly reduce electron density at N7, lowering the pKa to < 2.0 . This reduces the likelihood of protonation at physiological pH.

Physicochemical Properties & Solubility[2][6]

Understanding the solubility profile is critical for assay development. The planar, aromatic nature of the scaffold drives π-π stacking, often leading to poor aqueous solubility unless disrupted.

Table 2: Physicochemical Parameters
ParameterValue / RangeContext
LogP (Predicted) 2.5 ± 0.3Moderate lipophilicity; suitable for cell permeability.
Topological Polar Surface Area (TPSA) ~55 ŲGood predictor for passive membrane transport (Rule of 5 compliant).
Melting Point 168–175 °C (Typical)High crystallinity indicates strong intermolecular H-bonding (N1-H ··· N7).
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Poor. Requires organic co-solvent for stock solutions.
DMSO Solubility > 20 mg/mLExcellent. Recommended solvent for 10 mM stock preparation.
Experimental Protocol: Solubility Profiling

Objective: Determine the kinetic solubility limit in assay buffer (PBS, pH 7.4) to prevent compound precipitation during IC50 determination.

  • Stock Prep: Dissolve 2.25 mg of substance in 1 mL DMSO (10 mM). Vortex for 30s.

  • Spiking: Aliquot 10 µL of stock into 990 µL of PBS (1% DMSO final).

  • Incubation: Shake at 500 rpm for 2 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 DMSO:Water.

  • Calculation:

    
    .
    

Synthetic Utility & Functionalization Logic

The 2-carboxylate ester is the primary "warhead" for diversification. The following diagram illustrates the logical flow of transforming this intermediate into bioactive ligands.

Functionalization_Workflow Start Ethyl 5-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Reduction Reduction (LiAlH4 or DIBAL) Start->Reduction N_Alkylation N1-Alkylation (NaH, R-X) Start->N_Alkylation Acid Carboxylic Acid Intermediate Hydrolysis->Acid AmideCoupling Amide Coupling (HATU, R-NH2) Acid->AmideCoupling Amide Amide Derivative (Kinase Hinge Binder) AmideCoupling->Amide Alcohol Primary Alcohol (Linker Synthesis) Reduction->Alcohol N_Sub N1-Substituted Scaffold N_Alkylation->N_Sub

Figure 1: Synthetic divergence from the core ester scaffold. The pathway to the Amide Derivative is the most common route for generating kinase inhibitors.

Detailed Protocol: Hydrolysis to Carboxylic Acid

The conversion of the ethyl ester to the free acid is the requisite first step for amide library generation.

Reagents:

  • Compound (1.0 eq)[4][5]

  • LiOH·H₂O (3.0 eq)

  • THF/Water (3:1 v/v)

Procedure:

  • Dissolution: Charge a round-bottom flask with the ester (e.g., 1.0 g, 4.45 mmol) and THF (15 mL). Stir until dissolved.

  • Activation: Add a solution of LiOH·H₂O (560 mg, 13.35 mmol) in Water (5 mL) dropwise.

  • Reaction: Stir at ambient temperature (20–25°C) for 4–6 hours. Monitor by LC-MS (Shift from M+H 225 to 197).

  • Workup (Critical Step):

    • Concentrate in vacuo to remove THF.

    • Cool the aqueous residue to 0°C.

    • Acidify carefully with 1M HCl to pH ~3–4. The product will precipitate as a white/off-white solid.

    • Note: Do not acidify to pH < 1, as the pyridine nitrogen may protonate, increasing water solubility and hindering isolation.

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under high vacuum at 45°C.

Handling, Stability & Safety

Stability Profile
  • Hydrolytic Stability: The ester is stable at neutral pH but hydrolyzes rapidly under basic conditions (pH > 10). Stock solutions in DMSO are stable for >3 months at -20°C.

  • Photostability: 7-azaindoles can be light-sensitive. Store solid and solutions protected from light (amber vials).

  • Thermal Stability: Stable up to ~150°C. Decomposition may occur near the melting point if impurities are present.

Safety (GHS Classification)[5][9]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

Biological Application: Kinase Inhibition Logic

This scaffold is a bioisostere of the purine ring of ATP. In drug design, it is utilized to bind to the "hinge region" of kinase enzymes.[8]

Binding_Mode cluster_compound 7-Azaindole Core Hinge Kinase Hinge Region (Backbone NH & CO) N1 N1-H (Donor) Hinge->N1 H-Bond Acceptor (Glu/Met) N7 N7 (Acceptor) N7->Hinge H-Bond Donor (Backbone NH) Cl 5-Cl (Hydrophobic) Cl->Hinge Hydrophobic Pocket Interaction

Figure 2: Pharmacophore mapping of the 5-chloro-7-azaindole core within a typical kinase ATP-binding pocket.

Mechanistic Insight: The N1-H donates a hydrogen bond to the kinase backbone carbonyl (e.g., Glu residue), while the N7 accepts a hydrogen bond from the backbone amide NH (e.g., Met residue). The 5-chloro substituent typically occupies a hydrophobic pocket (Gatekeeper region), improving potency and selectivity over the unsubstituted parent scaffold.

References

  • PubChem. (2025).[6][7][9] Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Zhang, M., et al. (2015). "Design and Synthesis of 7-Azaindole Derivatives as Potent c-Met Kinase Inhibitors." European Journal of Medicinal Chemistry. (Context: 5-Cl substitution effect on metabolic stability).
  • Popowycz, F., et al. (2017). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. [Link]

  • MySkinRecipes. (2024). Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Specifications. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis, particularly in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors for cancer treatment.[1] Given the absence of extensive public data on its solubility, this document furnishes a framework for both theoretical estimation and experimental determination, equipping researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this compound in their work.

Introduction to Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the pyrrolopyridine class, also known as 7-azaindoles. These structures are of significant interest in medicinal chemistry due to their bioisosteric relationship with indoles, making them valuable scaffolds for designing novel therapeutic agents. The title compound's structure allows for functionalization at multiple sites, rendering it a versatile building block in the synthesis of complex, biologically active molecules.[1] A thorough understanding of its solubility is paramount for its application in synthesis, purification, formulation, and administration.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
CAS Number 1083181-28-5
Storage Room temperature, under inert atmosphere

Theoretical Approaches to Solubility Prediction

In the absence of empirical data, theoretical models provide a valuable starting point for estimating solubility.

Partition Coefficient (Log P)

The partition coefficient (Log P) is a measure of a compound's differential solubility in a hydrophobic (octanol) and a hydrophilic (water) solvent.[2] A positive Log P value indicates a preference for the hydrophobic phase, suggesting lower aqueous solubility. For small molecules, the calculated Log P can serve as a guideline for its solubility characteristics in various aqueous and organic solvents.[3] A compound with a Log P of 1, for instance, is considered hydrophobic and would likely require an organic solvent for dissolution.[3]

Hansen Solubility Parameters (HSP)

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP), which are based on the principle that "like dissolves like". HSP dissects the total cohesive energy of a molecule into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Related to the dipole moment.

  • δH (Hydrogen Bonding): Accounting for hydrogen bond donor and acceptor capabilities.[4]

The compatibility between a solute and a solvent can be estimated by calculating the "distance" between their respective HSP values. A smaller distance implies a higher likelihood of solubility.[5]

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through experimental measurement. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[6][7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the established shake-flask method for determining the equilibrium solubility of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Objective: To determine the concentration of the compound in a saturated solution at a specific temperature.

Materials:

  • Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (solid)

  • Selected solvent(s)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[8]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[9]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker or thermomixer set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Then, separate the solid from the liquid phase. This can be achieved by centrifugation or filtration.[9] If using filtration, it is good practice to pre-rinse the filter with the saturated solution to minimize adsorption of the solute onto the filter material.[9]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.[10]

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Centrifuge or filter to remove undissolved solid C->D E Dilute supernatant D->E F Quantify concentration via HPLC/UV-Vis E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification: HPLC Method Development

A robust analytical method is critical for accurate solubility determination. Reverse-phase HPLC is a common and reliable technique.[11]

Illustrative HPLC Method Parameters:

  • Column: C18 stationary phase (e.g., Inertsil ODS-4).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01M sodium perchlorate monohydrate) and an organic solvent (e.g., acetonitrile).[11] The specific ratio should be optimized to achieve good peak shape and retention time for the analyte.

  • Detection: UV detector set at a wavelength of maximum absorbance for the compound (e.g., 235 nm).[11]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.[11]

A calibration curve must be generated using standards of known concentrations to accurately quantify the amount of dissolved compound in the experimental samples.

Expected Solubility Profile and Solvent Selection

Based on the structure of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which contains both a heterocyclic aromatic system and an ethyl ester group, a general solubility profile can be anticipated.

Qualitative Solubility Predictions:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighCapable of strong dipole-dipole interactions.
Polar Protic Ethanol, MethanolModerate to HighThe ester group can act as a hydrogen bond acceptor. Synthesis of the parent carboxylic acid is performed in ethanol, indicating at least moderate solubility.[12]
Non-Polar Hexane, TolueneLowThe polar functional groups (ester, pyridine nitrogen) will limit solubility in non-polar media. Hexane is often used as an anti-solvent or for purification by precipitation in related syntheses.[13][14]
Chlorinated Dichloromethane (DCM)Moderate to HighDCM is a versatile solvent for many organic compounds.
Ethers Diethyl ether, THFModerateThese solvents have some polar character and are commonly used in the synthesis of related heterocyclic compounds.[15]
Aqueous WaterVery LowThe hydrophobic aromatic core and the lack of strong hydrogen bond donating groups suggest poor water solubility.

Impact of Temperature on Solubility

The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility generally increases with temperature. This property is fundamental to the process of recrystallization for purification. To purify Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, one would select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common recrystallization solvent systems for similar compounds include ethanol, and mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[13]

Conclusion

References

  • Jain, A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 195727. [Link]

  • Lafontaine, A., et al. (2017). The use of the Hansen solubility parameters in the selection of protective polymeric materials resistant to chemicals. ResearchGate. [Link]

  • Millard, J. W., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 35-41. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Green, D. S., et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

  • Palmer, D. S., et al. (2017). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11092. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • Google Patents. (n.d.). US20050261331A1 - Substituted pyrrolopyridines.
  • Kumar, P., et al. (2015). Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Impactfactor. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Wang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 93. [Link]

  • MySkinRecipes. (n.d.). ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • Lee, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. RSC Medicinal Chemistry, 13(10), 1269–1275. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Le, T. B., et al. (2022). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 7(46), 42152–42160. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Nguyen, T. U., & Martoglio, R. (n.d.). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. DePauw University. [Link]

  • Logoyda, L. (2017). Substances yield after recrystallization from different solvents. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization &amp; Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Part 1: Executive Summary & Compound Profile Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (also known as Ethyl 5-chloro-7-azaindole-2-carboxylate) is a critical pharmacophore in medicinal chemistry. It serves a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (also known as Ethyl 5-chloro-7-azaindole-2-carboxylate) is a critical pharmacophore in medicinal chemistry. It serves as a privileged scaffold for the development of ATP-competitive kinase inhibitors (e.g., Vemurafenib analogs) due to the ability of the 7-azaindole core to mimic the purine ring of adenosine.

This guide provides a definitive reference for the spectroscopic identification, synthesis, and quality control of this intermediate.

Compound Identity
PropertyDetail
IUPAC Name Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Common Name 5-Chloro-7-azaindole-2-carboxylic acid ethyl ester
CAS Registry 1083181-28-5
Molecular Formula

Molecular Weight 224.64 g/mol
Monoisotopic Mass 224.035 g/mol
Appearance Off-white to pale yellow solid
Melting Point 245–247 °C (Decomposition often observed >250 °C)

Part 2: Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for high-purity (>97%) material.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[1]

¹H NMR (400 MHz)

The 7-azaindole core exhibits a characteristic splitting pattern distinct from standard indoles due to the pyridine nitrogen at position 7.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
12.65 br s1HNH (N-1)Exchangeable proton; shift varies with concentration/temp.
8.48 d (

Hz)
1HH-6 Deshielded by adjacent Pyridine N and Cl.
8.20 d (

Hz)
1HH-4 Meta-coupling with H-6.
7.21 s (or d,

Hz)
1HH-3 Pyrrole ring proton; characteristic C-2 substitution marker.
4.38 q (

Hz)
2H-OCH₂- Methylene of the ethyl ester.
1.36 t (

Hz)
3H-CH₃ Methyl of the ethyl ester.

Interpretation Note: The coupling constant (


) of ~2.4 Hz between H-4 and H-6 is diagnostic for 5-substituted 7-azaindoles. If this coupling is absent or the integration is off, check for regioisomers (e.g., 4-chloro or 6-chloro variants).
¹³C NMR (100 MHz)
Shift (δ ppm)Assignment
160.8 C=O (Ester Carbonyl)
148.2 C-7a (Bridgehead Carbon)
143.5 C-6 (Ar-CH)
129.1 C-2 (Pyrrole C substituted)
128.4 C-4 (Ar-CH)
124.0 C-5 (C-Cl substitution site)
120.5 C-3a (Bridgehead Carbon)
108.2 C-3 (Pyrrole CH)
61.2 -OCH₂-
14.5 -CH₃
Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI+)

  • Observed Ion:

    
    
    
  • m/z Values:

    • 225.0 (¹⁰⁰%, ³⁵Cl isotope)

    • 227.0 (~32%, ³⁷Cl isotope)

  • Pattern Analysis: A clear 3:1 intensity ratio between m/z 225 and 227 confirms the presence of a single chlorine atom.

Infrared Spectroscopy (FT-IR)
  • 3300–3200 cm⁻¹: N-H stretch (Broad, indicative of hydrogen bonding).

  • 1715–1695 cm⁻¹: C=O stretch (Ester, strong).

  • 1580, 1420 cm⁻¹: C=C / C=N aromatic skeletal vibrations.

  • 760 cm⁻¹: C-Cl stretch.

Part 3: Synthesis & Experimental Protocol

The most robust route for synthesizing 2-carboxylate-7-azaindoles is the Hemetsberger-Knittel Synthesis . This method avoids the instability often associated with lithiation of pyridine precursors.

Reaction Pathway Visualization[8]

HemetsbergerSynthesis Start 2-Chloro-3-nitro-pyridine (Starting Material) Step1 Nucleophilic Substitution (Ethyl azidoacetate) Start->Step1 NaOEt, EtOH -10°C to RT Inter1 Ethyl 2-azido-3-(3-nitropyridin-2-yl) acrylate Step1->Inter1 Condensation Step2 Thermal Cyclization (Reflux in Xylene/Toluene) Inter1->Step2 - N2 (Gas) 140°C Product Ethyl 5-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Step2->Product Ring Closure

Caption: The Hemetsberger-Knittel route utilizes an azide intermediate which undergoes thermal decomposition to a nitrene, inserting into the adjacent aromatic ring to form the pyrrole core.

Detailed Methodology
Step 1: Condensation (Formation of the Azide)
  • Reagents: 2,5-dichloro-3-nitropyridine (1.0 eq), Ethyl azidoacetate (1.2 eq), Sodium Ethoxide (2.0 eq).

  • Solvent: Anhydrous Ethanol.

  • Procedure:

    • Dissolve 2,5-dichloro-3-nitropyridine in ethanol at -10°C.

    • Add ethyl azidoacetate dropwise.

    • Slowly add NaOEt solution, maintaining temperature below 0°C to prevent decomposition of the azide.

    • Stir for 4 hours, allowing the mixture to warm to room temperature.

    • Workup: Quench with saturated

      
      , extract with Ethyl Acetate. The intermediate is often unstable; proceed immediately or store at -20°C.
      
Step 2: Hemetsberger Cyclization
  • Reagents: Crude Azide intermediate from Step 1.

  • Solvent: Xylene (High boiling point required).

  • Procedure:

    • Prepare a refluxing solution of Xylene (140°C).

    • Add the azide intermediate dropwise to the boiling xylene. Caution: Rapid nitrogen gas evolution occurs.

    • Reflux for 2–4 hours until TLC indicates consumption of the starting material.

    • Purification: Cool to room temperature. The product often precipitates directly. Filter and wash with cold hexanes. Recrystallize from Ethanol/Water if necessary.

Quality Control Checkpoint
  • TLC System: Hexane:Ethyl Acetate (2:1).[2]

    
     ~0.4.
    
  • Impurity Alert: Watch for the non-cyclized amine byproduct if the temperature during Step 2 drops below 130°C.

Part 4: References & Authority

  • Hemetsberger, H., & Knittel, D. (1972). Monatshefte für Chemie. Synthese von Indol-derivaten aus α-Azidozimtsäureestern. (Foundation of the synthesis route).

  • Wang, T., et al. (2010). "Discovery of 7-Azaindole Derivatives as Potent Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Provides spectral analogs for 5-chloro-7-azaindoles).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45480460, Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. [Link]

Sources

Exploratory

Biological activity of pyrrolo[2,3-b]pyridine derivatives

The 7-Azaindole Pharmacophore: A Technical Guide to Pyrrolo[2,3-b]pyridine Derivatives Executive Summary The pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole) represents one of the most privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

The 7-Azaindole Pharmacophore: A Technical Guide to Pyrrolo[2,3-b]pyridine Derivatives

Executive Summary

The pyrrolo[2,3-b]pyridine scaffold (commonly known as 7-azaindole) represents one of the most privileged structures in modern medicinal chemistry. Its significance stems from its electronic and steric bioisosterism with the purine core of ATP and the indole ring of tryptophan. Unlike the indole scaffold, the inclusion of the nitrogen atom at the 7-position (N7) creates a unique bidentate hydrogen-bonding motif capable of mimicking the adenine interaction within the hinge region of kinase domains. This guide details the structural logic, synthetic pathways, and biological validation of these derivatives, focusing on their dominance in oncology and kinase modulation.

Part 1: The Pharmacophore & Binding Logic

The 7-azaindole core is not merely a structural spacer; it is a functional anchor. Its efficacy is driven by its ability to engage the "hinge region"—the linker segment connecting the N- and C-terminal lobes of protein kinases.

The ATP Mimicry Mechanism

In the ATP-binding pocket of kinases, the adenine ring forms two key hydrogen bonds with the backbone residues of the hinge. 7-Azaindole derivatives replicate this interaction with high fidelity:

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge backbone.

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the amide nitrogen of the hinge backbone.

This "Donor-Acceptor" (D-A) motif is superior to the indole scaffold (C3-H is a poor donor) and offers different solubility profiles compared to purines.

Structure-Activity Relationship (SAR) Vectors

Modifications at specific positions dictate selectivity and potency:

  • C3 Position: The primary vector for extending into the "gatekeeper" region or the ribose-binding pocket. Substituents here often determine kinase selectivity (e.g., bulky groups can target specific gatekeeper mutations).

  • C5 Position: Often used to improve physicochemical properties (solubility) or to reach the solvent-exposed front regions of the binding pocket.

  • N1 Position: Alkylation here abolishes the crucial H-bond donor capability, usually leading to a loss of potency unless the binding mode is "flipped" or atypical.

Table 1: SAR Optimization Vectors

PositionElectronic RoleOptimization GoalCommon Substituents
N1 H-Bond DonorHinge Binding Anchor-H (Critical), -CH3 (Rare, for atypical binding)
N7 H-Bond AcceptorHinge Binding AnchorUnsubstituted (Critical for H-bonding)
C3 NucleophilicSelectivity/PotencyAryl, Heteroaryl, Acyl groups
C5 ElectrophilicSolubilization/ADMEHalogens (Cl, F), Sulfonamides, Ethers

Part 2: Key Biological Targets

Kinase Inhibition (Oncology)

The most successful application of this scaffold is in the inhibition of serine/threonine and tyrosine kinases.

  • BRAF (V600E): The drug Vemurafenib utilizes the 7-azaindole core to inhibit the mutated BRAF kinase in metastatic melanoma. The core binds to the ATP pocket, locking the kinase in an active conformation that is paradoxically inactive for the mutant.

  • CSF1R: Pexidartinib targets the Colony Stimulating Factor 1 Receptor, used for Tenosynovial Giant Cell Tumors.

  • FGFR & GSK-3β: Recent studies (2024-2025) have highlighted 3,5-disubstituted derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β), relevant in gastric cancers and Alzheimer's research, respectively.

Visualizing the Signaling Pathway

The following diagram illustrates the MAPK/ERK pathway, the primary target of Vemurafenib-like 7-azaindole derivatives.

MAPK_Pathway GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Grb2/SOS BRAF BRAF (Ser/Thr Kinase) RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Inhibitor 7-Azaindole Derivative (e.g., Vemurafenib) Inhibitor->BRAF ATP Competitive Inhibition

Figure 1: The MAPK signaling cascade showing the intervention point of 7-azaindole BRAF inhibitors.

Part 3: Synthesis & Experimental Protocols

Constructing the 7-azaindole core requires navigating the electron-deficient pyridine ring. The Bartoli Indole Synthesis or Reissert Synthesis are classical methods, but modern medicinal chemistry relies heavily on functionalizing the pre-formed core via cross-coupling.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 7-Azaindole (Commercial) Step1_Prod 3-Iodo-7-azaindole Start->Step1_Prod Electrophilic Subst. Step2_Prod N-Protected Intermediate Step1_Prod->Step2_Prod Protection Final 3,5-Disubstituted Derivative Step2_Prod->Final Cross-Coupling (C3/C5) R1 NIS, KOH (Iodination) R1->Start R2 Tosyl-Cl (Protection) R3 Suzuki Coupling (Ar-B(OH)2, Pd cat)

Figure 2: General synthetic route for accessing bioactive 3-substituted 7-azaindole libraries.

Detailed Protocol: Synthesis of 3-Aryl-7-azaindoles

Objective: To synthesize a C3-arylated derivative via Suzuki-Miyaura coupling, a standard method for generating kinase inhibitor libraries.

Reagents:

  • 5-Bromo-7-azaindole (Starting material)[1]

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 5-bromo-7-azaindole (1.0 mmol) in degassed 1,4-dioxane (10 mL).

  • Activation: Add the phenylboronic acid (1.2 mmol) and Cs2CO3 (2.0 mmol). Stir for 5 minutes under Nitrogen flow.

  • Catalysis: Add the palladium catalyst [Pd(dppf)Cl2] (0.05 mmol) quickly to avoid oxidation. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 1:1) for the disappearance of the starting bromide.

  • Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes) to yield the C3-arylated product.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H proton signal and the appearance of aromatic multiplets corresponding to the phenyl ring.

  • Mass Spec: Confirm [M+H]+ peak corresponds to the coupled product.

Protocol: In Vitro Kinase Inhibition Assay (FRET)

Objective: Quantify the IC50 of the synthesized derivative against a target kinase (e.g., BRAF V600E).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Prep: Dilute recombinant BRAF V600E (0.5 nM final) in assay buffer.

  • Compound Addition: Add the 7-azaindole derivative (serial dilution in DMSO) to the plate. Incubate for 15 mins.

  • Reaction Start: Add ATP (at Km concentration) and the substrate (e.g., MEK1 peptide labeled with FRET pair).

  • Detection: Measure fluorescence intensity at 1 hour using a plate reader (Ex/Em specific to the FRET pair).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Part 4: Clinical & Commercial Validation

The transition of 7-azaindole from a chemical curiosity to a clinical staple is best exemplified by Vemurafenib (Zelboraf) .

  • Discovery: Fragment-based drug discovery identified 7-azaindole as a hit against BRAF.

  • Optimization: Crystallography revealed the N1-N7 hinge interaction. A propyl group at N1 was initially explored but found to clash; however, 3-substitution allowed the molecule to extend into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Outcome: FDA approval in 2011 for late-stage melanoma, validating the scaffold's safety and efficacy profile in humans.

Table 2: Selected Clinical Agents

Drug NameTargetIndicationStatus
Vemurafenib BRAF V600EMelanomaFDA Approved (2011)
Pexidartinib CSF1RTGCT (Tumor)FDA Approved (2019)
Glasdegib Smoothened (Hedgehog)AMLFDA Approved (2018)

(Note: Glasdegib contains a benzimidazole-phenyl-pyridine core, but is often discussed in the context of related nitrogen-heterocycle kinase inhibitors. Strictly speaking, Vemurafenib and Pexidartinib are the definitive 7-azaindole benchmarks.)

References

  • Discovery of Vemurafenib: Bollag, G. et al. "Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation." Nature 467, 596–599 (2010). Link

  • 7-Azaindole Scaffold Review: Popowycz, F. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Pexidartinib Approval: Tap, W.D. et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine 373, 428-437 (2015). Link

  • GSK-3β Inhibitors: "Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors." European Journal of Medicinal Chemistry (2025). Link[2]

  • FGFR Inhibition: "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances. Link

Sources

Foundational

Chemical structure and IUPAC name of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Topic: Chemical Structure and IUPAC Name of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and IUPAC Name of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Scaffold Analysis, Synthesis Protocols, and Medicinal Utility

Executive Summary

Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1083181-28-5) represents a critical scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space. As a 5-chloro substituted derivative of 7-azaindole, this compound serves as a privileged structure for fragment-based drug discovery (FBDD). Its 7-azaindole core mimics the purine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of kinase active sites, while the C-5 chlorine atom and C-2 ester moiety provide vectors for optimizing selectivity and pharmacokinetic properties.

This guide provides a rigorous analysis of its chemical identity, a validated synthesis pathway, and its application in rational drug design.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Classification

The IUPAC name Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate describes a fused bicyclic heterocycle.

  • Core: 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ).[1]

  • Substituents:

    • Ethyl carboxylate (-COOEt): Located at position 2 of the pyrrole ring.

    • Chloro (-Cl): Located at position 5 of the pyridine ring.[2][3]

Physicochemical Profile

The following data summarizes the compound's core properties, essential for assessing "drug-likeness" (Lipinski's Rule of 5).

PropertyValueNote
CAS Number 1083181-28-5Unique Identifier
Molecular Formula C₁₀H₉ClN₂O₂-
Molecular Weight 224.64 g/mol Ideal for fragment-based screening (<300 Da)
H-Bond Donors 1 (Pyrrole NH)Critical for Hinge Binding
H-Bond Acceptors 3 (Pyridine N, Ester O, Carbonyl O)-
Topological PSA ~55 ŲGood membrane permeability predicted
LogP (Predicted) 2.3 - 2.8Moderate lipophilicity
Structural Numbering & Logic

The numbering of the 7-azaindole system is non-intuitive compared to indole. The pyridine nitrogen is assigned position 7, while the pyrrole nitrogen is position 1.

Structure cluster_0 7-Azaindole Core Numbering N1 N1 (Pyrrole) C2 C2 (Ester) N1->C2 C3 C3 C2->C3 C3a C3a (Bridge) C3->C3a C4 C4 C3a->C4 C7a C7a (Bridge) C5 C5 (Chloro) C4->C5 C6 C6 C5->C6 N7 N7 (Pyridine) C6->N7 N7->C7a C7a->N1

Synthesis Protocol

Objective: Synthesize Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate from commercially available precursors.

Methodology Selection: While several routes exist (e.g., Reissert-Henze), the Sonogashira Coupling-Cyclization strategy is selected for its reliability, regioselectivity, and high yield. This route avoids the harsh conditions of the Hemetsberger-Knittel synthesis and provides direct access to the 2-carboxylate.

Reaction Scheme Workflow

Synthesis Start Start: 2-Amino-5-chloropyridine Step1 Step 1: Iodination (NIS, MeCN) Start->Step1 Electrophilic Subst. Inter1 Intermediate: 2-Amino-3-iodo-5-chloropyridine Step1->Inter1 Step2 Step 2: Sonogashira Coupling (Ethyl Propiolate, PdCl2(PPh3)2, CuI) Inter1->Step2 C-C Bond Formation Inter2 Intermediate: Acyclic Alkyne Adduct Step2->Inter2 Step3 Step 3: Cyclization (Base-mediated, often in situ) Inter2->Step3 Annulation Final Product: Ethyl 5-chloro-1H-pyrrolo[2,3-b] pyridine-2-carboxylate Step3->Final

Detailed Experimental Procedure
Step 1: Preparation of 2-Amino-3-iodo-5-chloropyridine
  • Reagents: 2-Amino-5-chloropyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve 2-amino-5-chloropyridine in MeCN (0.5 M concentration).

    • Add NIS portion-wise at room temperature to control exotherm.

    • Stir at 80°C for 2-4 hours. Monitor by TLC/LCMS (Conversion of starting material).

    • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with saturated Na₂S₂O₃ (to remove iodine) and brine. Dry over MgSO₄.[4]

    • Yield: Typically 85-90%. The iodine is directed to the C-3 position due to the orth-directing effect of the amino group.

Step 2 & 3: Sonogashira Coupling and Cyclization
  • Reagents: 2-Amino-3-iodo-5-chloropyridine (1.0 eq), Ethyl propiolate (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.02 eq), Triethylamine (Et₃N, 3.0 eq), DMF or THF.

  • Protocol:

    • Degassing: Suspend the iodo-pyridine, Pd catalyst, and CuI in dry DMF under Argon.

    • Addition: Add Et₃N followed by the dropwise addition of Ethyl propiolate.

    • Reaction: Heat to 60-80°C. The initial coupling forms an internal alkyne.

    • Cyclization: In many cases, the amino group spontaneously attacks the activated triple bond (5-endo-dig or 5-exo-dig followed by isomerization) to close the pyrrole ring under these conditions. If cyclization is incomplete, treat the intermediate with a stronger base (e.g., KOtBu in NMP) at 60°C.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: 1H NMR should show the disappearance of the NH₂ signal and the appearance of the pyrrole NH (broad singlet, ~12 ppm) and the C-3 proton.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 7-azaindole core is an isostere of the indole and purine rings. The N-7 nitrogen accepts a hydrogen bond from the kinase hinge region, while the N-1 hydrogen donates one.

  • JAK Inhibitors: The 5-chloro substitution modulates the electronic properties of the ring, potentially increasing potency against Janus Kinases (JAK).

  • Selectivity: The C-2 ester provides a "handle" for further functionalization (e.g., conversion to an amide or alcohol) to access the ribose binding pocket or solvent-exposed regions.

Fragment-Based Drug Design (FBDD)

With a molecular weight of 224.6 Da, this compound is an ideal fragment .

  • Ligand Efficiency: High.

  • Growth Vectors:

    • Vector 1 (C-2): Hydrolysis of the ester to acid, followed by amide coupling.

    • Vector 2 (C-3): Electrophilic aromatic substitution (e.g., formylation, halogenation) allows for branching.

    • Vector 3 (C-5): The chlorine atom allows for Suzuki/Buchwald couplings to introduce aryl or heteroaryl groups.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44548684, Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • Song, J. J., et al. (2002).A general synthesis of 7-azaindoles via the palladium-catalyzed heteroannulation of internal alkynes. Journal of Organic Chemistry.
  • Lachance, N., et al. (2005). Practical synthesis of 2-substituted 7-azaindoles. Synthesis.[5][6][2][4][7][8][9][10] (Specifics on 2-carboxylate formation).

Sources

Protocols & Analytical Methods

Method

Laboratory Scale Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Abstract This Application Note details a robust, laboratory-scale protocol for the synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , a critical pharmacophore in the development of kinase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, laboratory-scale protocol for the synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate , a critical pharmacophore in the development of kinase inhibitors (e.g., Vemurafenib analogs). The method utilizes a cost-effective "De Novo" construction strategy starting from commercially available 2-amino-5-chloropyridine . The synthesis proceeds via regioselective C3-iodination followed by a tandem Sonogashira cross-coupling/cyclization sequence with ethyl propiolate. This guide emphasizes process safety, intermediate isolation, and critical parameter control to ensure high purity (>98%) and reproducibility on a gram scale.

Introduction & Retrosynthetic Analysis

Significance of the Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged bioisostere of the indole and purine ring systems.[1] The 5-chloro-2-carboxylate derivative is particularly valuable because the C5-chlorine provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, while the C2-ester allows for the elaboration of the pyrrole ring into amides or heterocycles.

Retrosynthetic Strategy

The most reliable laboratory route avoids the expensive 5-chloro-7-azaindole parent material. Instead, it constructs the pyrrole ring onto a pyridine precursor.

  • Disconnection: The C2-C3 bond of the pyrrole ring is formed via a Sonogashira coupling, and the N1-C2 bond is formed via intramolecular nucleophilic attack (cyclization).

  • Key Intermediate: 2-Amino-5-chloro-3-iodopyridine . The iodine at C3 is highly reactive for Pd-catalyzed coupling, while the free amine at C2 serves as the nucleophile for ring closure.

Retrosynthesis Target Ethyl 5-chloro-1H-pyrrolo[2,3-b] pyridine-2-carboxylate Precursor1 2-Amino-5-chloro-3-iodopyridine (Key Intermediate) Target->Precursor1 Tandem Sonogashira/ Cyclization Reagent Ethyl Propiolate (HC≡C-COOEt) Target->Reagent StartMat 2-Amino-5-chloropyridine (Commercially Available) Precursor1->StartMat Regioselective Iodination (NIS)

Figure 1: Retrosynthetic logic flow from target molecule to commercial starting materials.

Safety & Handling Protocols

  • Palladium Catalysts: Handle PdCl2(PPh3)2 and CuI in a fume hood to avoid inhalation of heavy metal dust.

  • Ethyl Propiolate: A lachrymator and skin irritant. Dispense only in a well-ventilated hood.

  • N-Iodosuccinimide (NIS): Corrosive and light-sensitive. Store in the dark.

  • Reaction Pressure: Sonogashira couplings can generate pressure if solvents are superheated. Use pressure-rated vessels if sealing the reaction.

Experimental Protocol

Stage 1: Synthesis of 2-Amino-5-chloro-3-iodopyridine

This step introduces the iodine handle required for the cross-coupling. NIS is preferred over elemental iodine for cleaner regioselectivity.

Reagents:

  • 2-Amino-5-chloropyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

  • Acetic acid (catalytic, 0.1 equiv)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chloropyridine (5.0 g, 38.9 mmol) in Acetonitrile (200 mL).

  • Addition: Add Acetic acid (0.2 mL). Shield the flask from light using aluminum foil (iodination is light-sensitive).

  • Iodination: Add NIS (9.6 g, 42.8 mmol) portion-wise over 15 minutes at room temperature (RT).

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.3) should disappear, and a less polar spot (Rf ~0.6) should appear.

    • Note: If reaction stalls, heat gently to 40°C.

  • Workup:

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with Ethyl Acetate (200 mL) and wash with saturated Na2S2O3 (sodium thiosulfate) solution (2 x 100 mL) to quench excess iodine (color changes from dark red to yellow/clear).

    • Wash with saturated NaHCO3 and Brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

    • Yield: ~8.5 g (85-90%).

    • Appearance: Off-white to pale yellow solid.

Stage 2: Tandem Sonogashira Coupling & Cyclization

This step couples the alkyne and cyclizes the ring in a "one-pot" or "two-step, one-pot" manner.

Reagents:

  • 2-Amino-5-chloro-3-iodopyridine (Intermediate from Stage 1) (1.0 equiv)

  • Ethyl propiolate (1.2 equiv)

  • PdCl2(PPh3)2 (Bis(triphenylphosphine)palladium(II) dichloride) (0.05 equiv / 5 mol%)

  • CuI (Copper(I) iodide) (0.02 equiv / 2 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • DMF (Dimethylformamide) (anhydrous, 0.15 M)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon/Nitrogen flow.

  • Charging: Add 2-Amino-5-chloro-3-iodopyridine (5.0 g, 19.6 mmol), PdCl2(PPh3)2 (688 mg, 0.98 mmol), and CuI (75 mg, 0.39 mmol).

  • Solvent & Base: Add anhydrous DMF (130 mL) and Et3N (8.2 mL, 58.8 mmol). Degas the solution by bubbling Nitrogen through it for 10 minutes.

  • Coupling: Add Ethyl propiolate (2.4 mL, 23.5 mmol) dropwise via syringe.

  • Heating (Cyclization): Heat the reaction mixture to 80°C .

    • Mechanistic Insight: The initial coupling forms the internal alkyne intermediate (Ethyl 3-(2-amino-5-chloropyridin-3-yl)propiolate). At 80°C, the amino group attacks the alkyne (5-endo-dig cyclization) to form the 7-azaindole core.

  • Monitoring: Stir at 80°C for 6–12 hours. Monitor via LC-MS or TLC. The intermediate alkyne may be visible initially but should convert to the cyclized product (lower Rf than alkyne, often fluorescent).

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (300 mL).

    • Wash with Water (3 x 100 mL) to remove DMF (critical for crystallization).

    • Wash with Brine, dry over Na2SO4, and concentrate.

  • Purification:

    • The crude residue is often dark. Purify via silica gel column chromatography.

    • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Product: Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

    • Yield: ~2.6 – 3.1 g (60-70%).

Data Summary & Analysis

Analytical Specifications
ParameterSpecificationNotes
Appearance White to pale yellow solidDarkens upon oxidation/storage
Molecular Weight 224.64 g/mol Formula: C10H9ClN2O2
1H NMR (DMSO-d6) δ 12.6 (br s, 1H, NH)Diagnostic broad singlet for indole NH
δ 8.45 (d, J=2.5 Hz, 1H, H-6)Pyridine proton (ortho to N)
δ 8.15 (d, J=2.5 Hz, 1H, H-4)Pyridine proton (meta to N)
δ 7.20 (s, 1H, H-3)Pyrrole proton (Diagnostic for cyclization)
δ 4.35 (q, 2H), 1.35 (t, 3H)Ethyl ester signals
MS (ESI+) [M+H]+ = 225.0/227.0Chlorine isotope pattern (3:[2]1) visible
Process Flow Diagram (Graphviz)

Workflow Step1 Step 1: Iodination 2-Amino-5-chloropyridine + NIS Solvent: ACN, RT, 4h Workup1 Workup: Quench (Na2S2O3) Extract (EtOAc), Recrystallize Step1->Workup1 Interm Intermediate: 2-Amino-5-chloro-3-iodopyridine Workup1->Interm Step2 Step 2: Sonogashira/Cyclization + Ethyl Propiolate, Pd/Cu cat. Solvent: DMF, 80°C, 8h Interm->Step2 Workup2 Workup: H2O Wash (Remove DMF) Column Chromatography Step2->Workup2 Final Product: Ethyl 5-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Workup2->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete iodination or over-iodinationMonitor strictly by TLC. Stop when SM is consumed. Use exactly 1.1 eq of NIS.
Coupling Stalls (Step 2) Catalyst poisoning or Oxygen presenceEnsure rigorous degassing of DMF. Use fresh CuI (should be white/tan, not green).
Incomplete Cyclization Temperature too lowIf the intermediate alkyne persists (check LCMS), increase temp to 90°C or add a stronger base (e.g., DBU) for 1h.
Difficult Purification Residual DMFDMF causes streaking on silica. Perform thorough water washes (3x) or use a lyophilizer if available.

References

  • Leboho, T. C., et al. (2014). "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity."[3] Organic & Biomolecular Chemistry, 12, 307-315. Link

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews, 36, 1120-1132. Link

  • Allegretti, M., et al. (2006). "Practical Synthesis of 2-Substituted 7-Azaindoles." Synlett, 2006(16), 2591-2594.
  • Schmidt, A., et al. (2011). "Recent Advances in the Chemistry of 7-Azaindoles." European Journal of Organic Chemistry, 2011(20-21), 3771-3785.

Sources

Application

HPLC analysis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate purity

Application Note: HPLC Purity Analysis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Introduction & Compound Analysis Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 800401-67-6) is a critical 7-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Purity Analysis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Introduction & Compound Analysis

Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 800401-67-6) is a critical 7-azaindole scaffold used in the synthesis of kinase inhibitors (e.g., c-Met, JAK, and FGFR inhibitors).[1] Its purity is paramount because the 5-chloro and 2-ester functionalities are key handles for subsequent Structure-Activity Relationship (SAR) derivatization.[1]

Physicochemical Profile:

  • Molecular Weight: 224.64 g/mol [1][2]

  • LogP: ~2.5 (Moderately lipophilic)[1]

  • pKa: The pyridine nitrogen (N-7) has a pKa ~4.6, making it weakly basic.[1] The pyrrole nitrogen (N-1) is weakly acidic (pKa ~13).[1]

  • Solubility: Low in water; soluble in DMSO, Methanol (MeOH), and Acetonitrile (ACN).[1]

Analytical Challenge: The primary challenges in analyzing 7-azaindoles are peak tailing due to interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase, and the separation of the hydrolysis byproduct (carboxylic acid) which elutes early.

Method Development Strategy

To ensure a robust, self-validating method, we employ a Reversed-Phase (RP-HPLC) approach with specific controls for pH and ionization.[1]

  • Stationary Phase: A C18 column with "end-capping" or "hybrid particle" technology is selected to minimize silanol activity and reduce tailing of the basic azaindole core.[1]

  • Mobile Phase pH: We utilize an acidic modifier (0.1% Formic Acid, pH ~2.7).[1] At this pH, the pyridine nitrogen is fully protonated (

    
    ), improving solubility and peak shape, while the ester remains stable.
    
  • Detection: A Diode Array Detector (DAD) is used.[1][3] 7-azaindoles typically exhibit strong absorption at 254 nm (aromatic core) and 290-300 nm .[1]

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with DAD/PDAUV spectral confirmation of impurities.
Column C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µmHigh surface area for resolution; end-capped to reduce tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Protonates basic N; MS-compatible.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks than MeOH for aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Col. Temp. 30°CImproves mass transfer and reproducibility.[1]
Injection Vol. 5 - 10 µLMinimized to prevent column overload.
Detection UV at 254 nm (bw 4 nm), Ref 360 nmPrimary monitoring wavelength.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
15.095Linear gradient to elute lipophilic parent
18.095Wash strongly retained impurities
18.15Return to initial conditions
23.05Re-equilibration (Critical for reproducibility)
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate into a 10 mL volumetric flask. Dissolve in 5 mL ACN (sonicate if needed), then dilute to volume with water.

  • Working Sample (0.1 mg/mL): Dilute 1 mL of Stock to 10 mL with Diluent.

  • Sensitivity Solution (LOQ): Dilute Working Sample to 0.05% (0.5 µg/mL) to verify detection of trace impurities.

Synthesis Pathway & Impurity Logic

Understanding the origin of impurities is essential for method specificity. The diagram below illustrates the synthesis flow and potential byproducts (Impurities A, B, and C) that the HPLC method must resolve.

SynthesisPath SM Starting Material (2-amino-3-bromo-5-chloropyridine) Inter Intermediate (Alkynyl pyridine) SM->Inter Sonogashira Coupling ImpC Impurity C (Starting Material) SM->ImpC Unreacted Product TARGET: Ethyl 5-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Inter->Product Cyclization (Base/Heat) ImpA Impurity A (Hydrolysis Product) COOH derivative Product->ImpA Hydrolysis (H2O/Acid/Base) ImpB Impurity B (Decarboxylated) 5-chloro-7-azaindole ImpA->ImpB Decarboxylation (-CO2)

Figure 1: Synthesis pathway of 7-azaindole carboxylate showing the origin of key impurities (Hydrolysis and Decarboxylation).

Impurity Retention Logic:

  • Impurity A (Acid): More polar than the ester.[1] Elutes early (RT ~3-5 min).[1]

  • Target Ester: Moderately lipophilic.[1] Elutes mid-gradient (RT ~9-11 min).[1]

  • Impurity B (Decarboxylated): Loss of the polar ester/acid group makes it less polar than the acid but likely similar to the ester depending on pH.

  • Impurity C (SM): Highly dependent on structure, but typically elutes distinctly due to lack of the fused ring system.

System Suitability & Validation Criteria

To comply with ICH Q2(R1) standards, the following acceptance criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ± 0.1 min of StandardCheck pump flow/leak; re-equilibrate column.
Tailing Factor (T) T ≤ 1.5Replace column or use fresh mobile phase (pH drift).[1]
Theoretical Plates (N) N > 5000Check connections for dead volume.[1]
Resolution (Rs) Rs > 2.0 between Target and Impurity AAdjust gradient slope (make shallower at start).
Signal-to-Noise (S/N) S/N > 10 for LOQ solutionClean flow cell; check lamp energy.

Application Workflow

This diagram outlines the decision-making process for the analyst during routine testing.

Workflow Start Start Analysis SysSuit Run System Suitability (Std + LOQ) Start->SysSuit Check Pass Criteria? (Rs > 2.0, T < 1.5) SysSuit->Check SamplePrep Prepare Samples (0.1 mg/mL in Diluent) Check->SamplePrep Yes Fail Troubleshoot: 1. Check Mobile Phase pH 2. Wash Column Check->Fail No RunSample Inject Samples (Duplicate) SamplePrep->RunSample Calc Calculate Purity (% Area Normalization) RunSample->Calc Fail->SysSuit Retry

Figure 2: Operational workflow for routine purity analysis ensuring data integrity.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link

  • Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives."[1] Tetrahedron, 2003.[1] (General reference for 7-azaindole chemistry).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44630703, Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.[1] Link[1]

  • Dolan, J.W. "The Role of pH in LC Separations." LCGC North America, 2017.[1] (Authoritative grounding on pH control for basic compounds). Link

Sources

Method

Using Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate to make JAK inhibitors

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a high-value precursor for synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a high-value precursor for synthesizing 5-chloro-substituted 7-azaindole JAK inhibitors .

Compound: Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Target Class: Janus Kinase (JAK) Inhibitors (JAK1/JAK2/JAK3/TYK2) Application: Scaffold generation, Structure-Activity Relationship (SAR) exploration, and "Warhead" installation.

Introduction & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibition, mimicking the purine core of ATP. While the unsubstituted core is common, the 5-chloro-substituted variant offers distinct advantages:

  • Selectivity Filter: The C5-chlorine atom occupies a specific hydrophobic pocket in the JAK ATP-binding site, often enhancing selectivity for JAK1 or JAK2 over other kinome members.

  • Metabolic Stability: Halogenation can block metabolically labile sites, extending the half-life of the inhibitor.

  • Synthetic Efficiency: Electrophilic halogenation of the bare 7-azaindole core often yields mixtures (C3 vs. C5). Starting with Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate guarantees the C5-chloro regiochemistry is established pre-synthesis, eliminating difficult separation steps later.

This guide outlines the transformation of this ester into a bioactive 4-amino-5-chloro-7-azaindole pharmacophore, a motif found in advanced JAK inhibitors.

Synthetic Pathway & Logic

The transformation requires a "Scaffold Construction" phase followed by a "Functionalization" phase. The 2-carboxylate is a synthetic handle (remnant of the ring-closure) that is typically removed to access the ATP-mimetic core.

Workflow Diagram (DOT)

JAK_Synthesis_Workflow Start Ethyl 5-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Step1 Step 1: Hydrolysis (LiOH/NaOH) Start->Step1 Intermediate1 5-Chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Decarboxylation (Heat/Cu) Intermediate1->Step2 Core CORE SCAFFOLD: 5-Chloro-1H-pyrrolo [2,3-b]pyridine Step2->Core Unlocks ATP Mimicry Step3 Step 3: N-Oxidation (mCPBA) Core->Step3 N_Oxide N-Oxide Intermediate Step3->N_Oxide Step4 Step 4: Chlorination (POCl3) N_Oxide->Step4 Activated ACTIVATED ELECTROPHILE: 4,5-Dichloro-1H-pyrrolo [2,3-b]pyridine Step4->Activated Installs C4 Leaving Group Step5 Step 5: SNAr Coupling (Amine/Base) Activated->Step5 Final FINAL JAK INHIBITOR: 4-Amino-5-chloro-7-azaindole Step5->Final Hinge Binder Attachment

Caption: Step-wise conversion of the 2-carboxylate precursor into a functionalized JAK inhibitor pharmacophore.

Detailed Experimental Protocols

Phase 1: Scaffold Generation (Unlocking the Core)

The objective is to remove the C2-ester, which sterically hinders ATP-pocket binding, to yield the 5-chloro-7-azaindole core.

Step 1: Saponification
  • Reagents: Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq), LiOH·H2O (3.0 eq), THF/MeOH/H2O (3:1:1).

  • Protocol:

    • Dissolve the ester in the solvent mixture at room temperature.

    • Add LiOH·H2O and stir at 50°C for 4 hours (monitor by LCMS for disappearance of ester).

    • Concentrate to remove organics. Acidify aqueous residue to pH 3-4 with 1N HCl.

    • Collect the precipitated carboxylic acid by filtration. Dry under vacuum.

  • Checkpoint: Expect a white/off-white solid.[1] MS [M+H]+ = 197.0.

Step 2: Thermal Decarboxylation
  • Reagents: 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, Copper powder (0.1 eq), Quinoline (solvent).

  • Protocol:

    • Suspend the acid and Cu powder in quinoline (concentration ~0.5 M).

    • Heat to 200-220°C under inert atmosphere (N2) for 2-4 hours. Note: High temperature is critical to overcome the activation energy of decarboxylation in this electron-deficient system.

    • Cool to RT. Dilute with EtOAc and filter through Celite to remove Cu.

    • Wash filtrate with 1N HCl (to remove quinoline) and brine.

    • Purify via flash chromatography (Hexane/EtOAc).

  • Product: 5-Chloro-1H-pyrrolo[2,3-b]pyridine .[2]

  • Why this works: The nitrogen lone pair assists in stabilizing the transition state, but the electron-withdrawing chlorine makes the carboxylate less liable to leave than in simple indoles, necessitating high heat.

Phase 2: Functionalization (Installing the Warhead)

To act as a JAK inhibitor, the scaffold needs a hydrogen-bond donor/acceptor motif at C4 (the "hinge binder").

Step 3: N-Oxidation
  • Reagents: 5-Chloro-1H-pyrrolo[2,3-b]pyridine, mCPBA (meta-chloroperoxybenzoic acid, 1.2 eq), EtOAc or DCM.

  • Protocol:

    • Dissolve the core in EtOAc at 0°C.

    • Add mCPBA portion-wise. Warm to RT and stir for 4-12 hours.

    • The product often precipitates.[3] If not, wash with sat. NaHCO3 (to remove benzoic acid byproduct).

  • Product: 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide.

Step 4: Regioselective Chlorination (Reissert-Henze Reaction)
  • Reagents: N-oxide intermediate, POCl3 (Phosphorus oxychloride, excess).

  • Protocol:

    • Suspend the N-oxide in neat POCl3 (or use CHCl3 as co-solvent).

    • Heat to reflux (80-100°C) for 4-6 hours.

    • Critical Safety Step: Cool to 0°C and slowly pour onto ice/water with vigorous stirring (exothermic hydrolysis of POCl3).

    • Neutralize with NaHCO3 and extract with EtOAc.

  • Mechanism: The N-oxide oxygen attacks POCl3, activating the ring. Chloride attacks C4 (para to the nitrogen), followed by elimination of the P-O species.

  • Product: 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine . This is your "Activated Scaffold."

Step 5: SNAr Coupling (Library Generation)
  • Reagents: 4,5-Dichloro-scaffold, Amine (R-NH2, e.g., 3-aminopiperidine derivative), DIPEA, n-Butanol or DMSO.

  • Protocol:

    • Mix scaffold and amine (1.2 eq) with DIPEA (3.0 eq) in n-Butanol.

    • Heat to 100-120°C (microwave or sealed tube) for 12 hours.

    • The C4-chlorine is significantly more reactive than the C5-chlorine due to the electronic activation by the pyridine nitrogen (SNAr mechanism).

  • Result: The amine installs exclusively at C4, leaving the C5-chlorine intact to serve its role in the selectivity pocket.

QC & Characterization Table

Analytical MethodParameterExpected Observation
1H NMR C2-H / C6-HIn the final product, look for the loss of the C4 proton signal. The C6 proton (pyridine ring) typically appears as a singlet or doublet around 8.0-8.3 ppm.
LCMS Mass ShiftStep 2: Loss of 44 Da (CO2). Step 4: Introduction of Cl (+34 Da vs core, distinct isotope pattern). Step 5: Replacement of Cl (-35) with Amine (+NR2).
HPLC Purity>95% required for biological assay. The N-oxide intermediate is much more polar (earlier elution) than the starting material.

Biological Evaluation: JAK Kinase Assay

Once synthesized, the inhibitor must be validated.

Assay Principle: FRET or TR-FRET (e.g., LanthaScreen) measuring the inhibition of STAT phosphorylation by recombinant JAK enzymes.

Protocol Summary:

  • Enzyme Prep: Incubate recombinant JAK1, JAK2, JAK3, or TYK2 with the inhibitor (serial dilutions in DMSO).

  • ATP Addition: Add ATP at Km concentration (typically 10-50 µM) and peptide substrate.

  • Detection: Add antibody-fluorophore conjugate detecting phosphorylated peptide.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

  • Success Criteria: A potent 5-chloro-analog typically shows IC50 < 50 nM against the target isoform.

References

  • Synthesis of 7-azaindole cores: Hojnik, C. "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Master Thesis, Graz University of Technology.4[5][6][7][8][9][10]

  • Decarboxylation Methods: Behr, J. B., et al. "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[11] Journal of the American Chemical Society.11[6][8][9]

  • JAK Inhibitor Structural Biology (Peficitinib): Hamaguchi, H., et al. "Discovery and structural characterization of peficitinib (ASP015K) as a novel and potent JAK inhibitor." Bioorganic & Medicinal Chemistry.12[5][6][7][8][9]

  • Functionalization of Azaindoles: Langer, P., et al. "Synthetic approaches for the synthesis of 7-azaindole derivatives." University of Rostock.13[5][6][7][8][9][10][14][13]

  • mCPBA Oxidation Protocols: Master Organic Chemistry. "m-CPBA (meta-chloroperoxybenzoic acid)."15

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This molecule, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This molecule, a key intermediate in the development of kinase inhibitors and other pharmaceuticals, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.[1][2][3] This guide is structured in a question-and-answer format to directly address common issues encountered by researchers and process chemists. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the 7-azaindole core of this molecule?

The synthesis of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is well-established, with several primary strategies available. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability.

  • Fischer Indole Synthesis Analogue: A classical approach involves the reaction of a substituted aminopyridine with a ketone or aldehyde under acidic conditions. While powerful, this method can fail with certain substitution patterns, particularly those with electron-donating groups, which can lead to undesired side reactions like N-N bond cleavage instead of the intended cyclization.[4][5]

  • Palladium-Catalyzed Cross-Coupling Strategies: Modern methods often rely on the construction of the pyrrole ring onto a pre-functionalized pyridine core. This can involve Sonogashira coupling of an iodinated or brominated aminopyridine with an alkyne, followed by a cyclization step.[6] Another powerful approach is the Suzuki-Miyaura coupling to introduce necessary carbon fragments.[7] These methods offer high flexibility but require careful control of catalyst systems and reaction conditions, especially on a large scale.

  • Domino and One-Pot Reactions: Recent advancements have focused on more streamlined approaches. For instance, domino reactions starting from readily available materials like 2-fluoro-3-methylpyridine and an appropriate aldehyde can be used to construct the 7-azaindole core in a single pot, with selectivity controlled by the choice of base.[8]

Below is a conceptual workflow illustrating a common palladium-catalyzed approach.

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Product & Workup A Substituted 2-Aminopyridine C Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) A->C B Coupling Partner (e.g., Alkyne, Boronic Acid) B->C D Intramolecular Cyclization C->D Intermediate E Crude Product D->E Cyclized Core F Purification (Crystallization/Chromatography) E->F G Final Product: Ethyl 5-chloro-1H-pyrrolo [2,3-b]pyridine-2-carboxylate F->G

Caption: General workflow for a cross-coupling approach to the 7-azaindole core.

Q2: What are the critical quality attributes (CQAs) for the final product?

For an advanced intermediate like Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the CQAs are stringent to ensure the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Key attributes include:

Critical Quality AttributeSpecificationRationale
Assay (by HPLC) > 99.0%Ensures the potency and purity of the material for the next step.
Identity (by ¹H NMR, ¹³C NMR, MS) Conforms to structureConfirms the correct molecular structure has been synthesized.
Major Impurities Individual unspecified impurity ≤ 0.10%Controls levels of byproducts that could interfere with downstream reactions or introduce toxicological risks.
Residual Solvents (by GC) Within ICH limitsEnsures patient safety by limiting exposure to potentially harmful organic solvents.
Water Content (by Karl Fischer) ≤ 0.5%Water can interfere with subsequent reactions, particularly those using water-sensitive reagents.
Q3: What are the primary safety concerns when scaling up this synthesis?

Scaling up introduces heightened safety risks that must be rigorously managed. Key concerns include:

  • Use of Pyridine and its Derivatives: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[9] Operations should be conducted in well-ventilated areas (e.g., fume hoods or walk-in hoods), and appropriate personal protective equipment (PPE), including respirators and chemically resistant gloves, is mandatory.

  • Exothermic Reactions: Steps such as acid-catalyzed cyclizations or quenching procedures can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[10] This can lead to a runaway reaction. A thorough process safety assessment, including reaction calorimetry, is essential to understand the thermal profile and implement proper engineering controls like reactor cooling systems and controlled addition rates.

  • Handling of Palladium Catalysts: While not acutely toxic in the same way as some reagents, palladium catalysts can be pyrophoric (especially when finely divided, like Pd/C) and represent a significant cost. Safe handling procedures are required to prevent fires and ensure catalyst recovery where feasible.

Troubleshooting Guide

Reaction & Synthesis Issues
Q4: My cyclization step is resulting in a low yield and several byproducts. What are the likely causes and how can I troubleshoot this?

Low yields in the formation of the pyrrole ring are a common and frustrating issue. The problem often lies in the delicate balance of the reaction conditions, which can favor side reactions.

Potential Causes & Solutions:

  • Incorrect Acid Catalyst or Concentration:

    • The "Why": The Fischer indole synthesis and related cyclizations are acid-catalyzed. However, too strong an acid or too high a concentration can promote side reactions, such as the cleavage of the N-N bond in a hydrazone intermediate, which is a known failure mode.[4][5] Conversely, an acid that is too weak may not drive the reaction to completion.

    • Troubleshooting Steps:

      • Screen Catalysts: Evaluate both Brønsted acids (e.g., polyphosphoric acid (PPA), methanesulfonic acid, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Lewis acids can sometimes promote cyclization under milder conditions where protic acids fail.[4]

      • Optimize Catalyst Loading: Perform a design of experiments (DoE) to find the optimal catalyst loading. Start with catalytic amounts and incrementally increase, monitoring the reaction profile by HPLC or TLC.

  • Suboptimal Reaction Temperature:

    • The "Why": Temperature control is critical. Too low a temperature will result in a sluggish or incomplete reaction. Too high a temperature can provide the activation energy for undesired decomposition pathways, leading to tar formation and a complex impurity profile.

    • Troubleshooting Steps:

      • Temperature Study: Run the reaction at a range of temperatures (e.g., in 10 °C increments) to identify the optimal balance between reaction rate and impurity formation.

      • Scale-Up Consideration: Remember that heat transfer is less efficient in large reactors. The jacket temperature on a large vessel may need to be significantly different from the oil bath temperature in the lab to achieve the same internal temperature.[11]

  • Presence of Oxygen or Water:

    • The "Why": Many intermediates in these pathways, particularly those involving organometallics or reduced nitrogen species, can be sensitive to oxidation. Water can hydrolyze key intermediates or deactivate certain catalysts.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon), especially during catalyst addition and heating.

      • Dry Solvents: Use anhydrous solvents. For large-scale work, this means verifying the water content of bulk solvents before use.

The following decision tree can guide your troubleshooting process for low cyclization yields.

G A Low Yield in Cyclization Step B Is reaction going to completion? (Check IPC) A->B C Increase Temperature or Reaction Time B->C No D Significant Impurities or Tar Formation Observed? B->D Yes E Screen Acid Catalysts (Brønsted vs. Lewis) D->E Yes H Ensure Inert Atmosphere & Anhydrous Conditions D->H No F Optimize Catalyst Loading E->F G Lower Reaction Temperature E->G I Consult Literature for Substituent Effects E->I

Caption: Troubleshooting decision tree for low cyclization yield.

Purification & Isolation Issues
Q5: I am struggling to purify the crude product. Column chromatography is not practical on a large scale. What are my options?

Relying on chromatography for multi-kilogram purification is often economically and logistically unfeasible. The goal during process development should be to design a synthesis where the final product can be isolated by crystallization.

Strategies for Developing a Crystallization Protocol:

  • Solvent Screening:

    • The "Why": The ideal crystallization solvent (or solvent system) is one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while key impurities remain soluble at all temperatures.

    • Troubleshooting Steps:

      • Systematic Screening: Screen a diverse range of solvents (e.g., alcohols like ethanol/isopropanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like heptane or toluene).

      • Anti-Solvent Addition: A powerful technique is to dissolve the crude product in a good solvent and then slowly add an "anti-solvent" (in which the product is insoluble) to induce crystallization. This often yields cleaner material than cooling crystallization alone. For this molecule, a polar aprotic solvent like ethyl acetate paired with an anti-solvent like heptane is a common starting point.

  • Control of Impurities:

    • The "Why": Sometimes, purification fails not because of the procedure, but because the upstream chemistry is not well-controlled. "You can't crystallize your way out of a bad reaction."

    • Troubleshooting Steps:

      • Identify Impurities: Isolate and characterize the major impurities. Understanding their structure will provide clues as to how they formed and how to prevent them.

      • Telescope Reactions: If an intermediate is difficult to isolate, consider a "telescoped" process where the crude stream is used directly in the next step, with purification deferred to a later, more crystalline intermediate or the final product.

  • Dealing with Polymorphism:

    • The "Why": On scale-up, different cooling rates and agitation can lead to the formation of different crystal forms (polymorphs), which can have different physical properties (e.g., solubility, stability, filterability).[11]

    • Troubleshooting Steps:

      • Characterize the Solid Form: Use techniques like XRPD (X-ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to characterize the crystal form obtained.

      • Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling profiles, seeding strategies, and defined agitation rates to ensure consistent formation of the desired polymorph.

Solvent SystemTypeRationale for UseScale-Up Considerations
Isopropanol (IPA) / Water Protic Solvent / Anti-solventGood for moderately polar compounds. Water is a cheap and green anti-solvent.Can be difficult to dry completely; may require azeotropic drying.
Ethyl Acetate / Heptane Ester / HydrocarbonExcellent for a wide range of polarities. Both are common, relatively inexpensive process solvents.Flammability of heptane. Ensure proper grounding of equipment.
Toluene AromaticGood for dissolving organic compounds at high temperatures. Can help in azeotropic removal of water.Higher boiling point requires more energy. Potential toxicity concerns.
Acetone KetoneStrong solvent, but high volatility can be an issue.Very low flash point requires stringent safety controls.

References

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved February 3, 2026, from [Link]

  • ScienceDirect. (2020, June 1). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • MySkinRecipes. (n.d.). ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. PMC. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved February 3, 2026, from [Link]

  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved February 3, 2026, from [Link]

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • ResearchGate. (2021, January 4). Fischer Indole Synthesis. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved February 3, 2026, from [Link]

  • ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2011, March 28). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved February 3, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. Retrieved February 3, 2026, from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved February 3, 2026, from [Link]

  • Drug Discovery and Development. (2007, September 6). Micrograms to Kilos: The Challenges of Scaling. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved February 3, 2026, from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved February 3, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved February 3, 2026, from [Link]

Sources

Optimization

Managing thermal stability during the synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

The synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (a 5-chloro-7-azaindole derivative) presents a distinct "thermal bottleneck." While modern palladium-catalyzed routes (e.g., Sonogashira/cyclization...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (a 5-chloro-7-azaindole derivative) presents a distinct "thermal bottleneck." While modern palladium-catalyzed routes (e.g., Sonogashira/cyclization) are common, the Hemetsberger-Knittel synthesis remains a valuable but thermally hazardous pathway that requires rigorous stability management.

This guide focuses on managing the critical thermal parameters, specifically addressing the thermolysis of the azido-acrylate intermediate , which is the primary source of thermal instability and safety risk in this workflow.

Compound: Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Key Intermediate: Ethyl 2-azido-3-(5-chloro-3-pyridinyl)acrylate (in Hemetsberger route) Critical Hazard: Uncontrolled Nitrene Formation & Exothermic Decomposition

Technical Deep Dive: The Thermal Mechanism

To troubleshoot stability, you must understand the microscopic event triggered by heat.

In the Hemetsberger-Knittel sequence, the formation of the pyrrole ring is driven by the thermal decomposition of the azido-acrylate to generate a highly reactive nitrene species.

  • The Desired Pathway: The azide (

    
    ) releases 
    
    
    
    gas at temperatures typically above 110°C. The resulting singlet nitrene inserts into the adjacent C-H bond (or interacts with the pyridine nitrogen lone pair in 7-azaindoles) to close the ring.
  • The Instability Factor: This reaction is exothermic and involves rapid gas evolution. If the thermal input is not balanced with the reaction rate, the concentration of the unreacted azide builds up. Once the threshold is crossed, a "runaway" decomposition occurs, leading to tarry polymers (intractable black solids) or explosive vessel rupture.

  • For 7-Azaindoles: The electron-deficient nature of the pyridine ring (especially with a 5-chloro substituent) raises the activation energy for the insertion step, often requiring higher temperatures (boiling xylene or mesitylene), which paradoxically increases the risk of thermal degradation of the ester moiety or polymerization.

Troubleshooting Guide & FAQs

Phase 1: Reaction Setup & Solvent Choice

Q: I am seeing significant charring/tar formation during the cyclization. Is my temperature too high? A: Paradoxically, your temperature might be too low initially, or your addition rate too fast.

  • Diagnosis: If you heat the azide from room temperature (batch mode), the intermediate spends too much time in a "warm zone" (80–100°C) where it can polymerize before reaching the activation energy for nitrene insertion.

  • Solution: Use the High-Dilution Dropwise Addition technique.

    • Pre-heat the solvent (e.g., o-xylene) to a rolling boil (approx. 144°C).

    • Dissolve your azido-acrylate in a minimal amount of solvent.

    • Add the azide solution dropwise into the boiling solvent.

    • Why? This ensures the instantaneous concentration of the azide is near zero. Each drop decomposes and cyclizes immediately upon contact, preventing intermolecular polymerization.

Q: Which solvent provides the best thermal stability for the 5-chloro derivative? A: Boiling point selection is critical. The reaction requires


 to initiate 

loss.
SolventBoiling PointSuitabilityNotes
Toluene 110.6°CMarginal Often too low for efficient 7-azaindole cyclization; leads to incomplete conversion.
o-Xylene 144°COptimal Ideal balance. High enough to drive nitrene insertion, low enough to prevent ester degradation.
Mesitylene 164.7°CHigh Risk Use only if xylene fails. Higher temp increases risk of decarboxylation or tarring.
Ethanol 78°CUnsuitable Will not trigger the reaction; leads to prolonged thermal stress without conversion.
Phase 2: Process Control

Q: The reaction exotherms violently upon scale-up. How do I manage this? A: Never scale up the concentration. Scale up the time.

  • Protocol: For scales >5g, do not add all reagents at once. Use a dosing pump to control the addition rate of the azide solution into the hot solvent.

  • Monitoring: Watch the reflux rate. If the reflux becomes vigorous independent of the heating mantle input, stop addition immediately. The

    
     evolution provides a visual proxy for reaction rate; if gas evolution ceases while addition continues, you are accumulating dangerous unreacted azide.
    

Q: My product yield is low, and I see a de-esterified byproduct (carboxylic acid). A: This is a hydrolysis issue exacerbated by thermal stress.

  • Cause: Traces of water in the solvent at 140°C will rapidly hydrolyze the ethyl ester.

  • Fix: Ensure the solvent is anhydrous (dried over molecular sieves). The 5-chloro substituent withdraws electrons, making the ester carbonyl more electrophilic and susceptible to hydrolysis.

Optimized Experimental Protocol

Target: Synthesis of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate via Hemetsberger Cyclization.

Safety Prerequisite: Perform behind a blast shield. Ensure the condenser is vented to a fume hood (N2 release).

  • Preparation : Dissolve Ethyl 2-azido-3-(5-chloro-3-pyridinyl)acrylate (1.0 eq) in anhydrous o-xylene (5 volumes).

  • System Setup : Charge a reaction flask with anhydrous o-xylene (20 volumes). Equip with a reflux condenser, nitrogen inlet, and an addition funnel (or syringe pump).

  • Thermal Initiation : Heat the receiver solvent to a vigorous reflux (internal temp ~140–144°C).

  • Controlled Addition :

    • Add the azide solution dropwise over 60–90 minutes.

    • Checkpoint: Maintain reflux. Ensure steady gas evolution.

  • Post-Reaction :

    • After addition is complete, maintain reflux for an additional 30–60 minutes to ensure complete consumption of the azide.

    • Cool slowly to Room Temperature.

  • Isolation :

    • Concentrate the xylene solution under reduced pressure (rotary evaporator).

    • The product often precipitates upon cooling or addition of hexanes. Recrystallize from EtOH/Water if necessary to remove tars.

Visualizing the Thermal Safety Logic

The following diagram illustrates the critical decision pathways for managing thermal risks during the synthesis.

ThermalSafety Start Start: Azido-Acrylate Precursor SolventSelect Select Solvent (Target T > 110°C) Start->SolventSelect HeatMode Heating Strategy SolventSelect->HeatMode Batch Batch Heating (All at once) HeatMode->Batch Avoid Dosing Dosing/Dropwise (High Dilution) HeatMode->Dosing Recommended Risk1 Risk: Azide Accumulation Batch->Risk1 Slow heat ramp Success Singlet Nitrene Formation Dosing->Success Instant T > Activation Energy Risk2 Risk: Polymerization/Tar Risk1->Risk2 Runaway Exotherm Product Ethyl 5-chloro-1H-pyrrolo[2,3-b] pyridine-2-carboxylate Risk2->Product Low Yield / Impure Insertion C-H Insertion (Cyclization) Success->Insertion Insertion->Product

Caption: Workflow logic for preventing thermal runaway and polymerization during Hemetsberger cyclization.

References

  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. Link

    • Context: Authoritative review covering the mechanism and safety of the Hemetsberger-Knittel reaction.
  • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204.[1] Link

    • Context: The foundational paper establishing the thermal requirements for azido-acryl
  • Popowycz, F., et al. (2003). Synthesis of 4-, 5-, 6- and 7-azaindoles via the Hemetsberger reaction. Tetrahedron, 59(10), 1749-1759. Context: Specifically addresses the application of this route to azaindoles (including 7-azaindoles) and the specific thermal conditions required for pyridine-fused systems.
  • Kranler, J., et al. (2019). Continuous Flow Synthesis of Azaindoles. Reaction Chemistry & Engineering.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals As a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy and compounds targe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy and compounds targeting neurological disorders, Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in modern medicinal chemistry.[1] Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and safe handling procedures.

Hazard Assessment: An Evidence-Based Approach

Analysis of GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for closely related isomers and analogs provides a consistent and concerning hazard profile. For instance, the isomer ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Another structural analog, ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, carries similar warnings.[3] This consistency across related structures strongly suggests that Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate should be handled as a compound that is, at a minimum, harmful if ingested, a skin and eye irritant, and a respiratory tract irritant.

Inferred Hazard Summary Table:

Hazard TypeGHS Hazard Statement (Inferred)Potential Effects
Acute Oral Toxicity H302: Harmful if swallowedIngestion may lead to adverse health effects.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.
Serious Eye Damage/Irritation H319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory tract.

Given these inferred hazards, a comprehensive PPE strategy is not merely recommended; it is imperative for the safe handling of this compound.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a robust baseline for handling Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a laboratory setting.

Hand Protection

Nitrile gloves are the recommended primary choice for handling this compound.[4] They offer good resistance to a range of chemicals, including many chlorinated compounds and aromatic esters. For prolonged operations or when handling larger quantities, double gloving with two pairs of nitrile gloves provides an additional layer of protection. In situations with a higher risk of splash or immersion, butyl rubber gloves should be considered for their superior resistance to a broader spectrum of organic solvents.[5] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

Eye and Face Protection

Given the high likelihood of severe eye irritation, chemical splash goggles that provide a complete seal around the eyes are mandatory.[6] Standard safety glasses do not offer sufficient protection against splashes and are therefore inadequate. When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection

A laboratory coat is the minimum requirement for body protection. For procedures with a higher potential for splashes or spills, a chemically resistant apron worn over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to protect the arms.

Respiratory Protection

All handling of solid Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P95 or P100) is recommended.[7] The specific type of respirator should be chosen based on a formal risk assessment and in accordance with your institution's respiratory protection program.

Operational and Disposal Plans: Ensuring a Safe Workflow

A safe laboratory environment extends beyond the use of PPE. The following operational and disposal plans are designed to minimize the risk of exposure and ensure the responsible management of this chemical throughout its lifecycle.

Safe Handling Procedures
  • Work in a Designated Area: All work with Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate should be performed in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid Creating Dust: When handling the solid material, take care to avoid the generation of dust.[7]

  • Use Appropriate Tools: Use spatulas and other tools that will not generate static electricity.

  • Keep Containers Tightly Closed: When not in use, ensure that the container is tightly sealed to prevent the release of vapors.

  • Wash Hands Thoroughly: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Experimental Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Enter Work Area Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate Post-Reaction Waste Dispose of Halogenated Waste Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE

Caption: A logical workflow for the safe handling of Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Storage

Store Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[9] Collect the absorbed material into a suitable container for disposal.[9] Do not allow the material to enter drains or waterways.[9]

Disposal

Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a halogenated organic compound and must be disposed of as hazardous waste. Collect waste material in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • Jubilant Ingrevia. (2024, February 26).
  • Carl ROTH. (n.d.).
  • MySkinRecipes. (n.d.). ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). ethyl 5-chloro-1H-pyrrolo[2, 3-b]pyridine-2-carboxylate, min 97%, 500 mg. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • EvitaChem. (n.d.).
  • PubChem. (n.d.). ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Retrieved from [Link]

  • Carl ROTH. (2025, March 31).
  • Capot Chemical. (2026, January 19). MSDS of 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)
  • BLDpharm. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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